molecular formula C11H16FN5 B11731816 N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine

Cat. No.: B11731816
M. Wt: 237.28 g/mol
InChI Key: PUCIZJVZGCFNPZ-UHFFFAOYSA-N
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Description

The compound N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a bis-pyrazole derivative featuring two substituted pyrazole rings connected via a methylene bridge. Its hydrochloride salt form, N-[(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine hydrochloride (1:1), is documented with the CAS RN 1856098-35-5 . Key structural attributes include:

  • First pyrazole ring: 1-ethyl, 5-fluoro, and 3-methyl substituents.
  • Second pyrazole ring: 1,3-dimethyl substitution.
  • A methylene (-CH₂-) group linking the N-atom of the second pyrazole to the 4-position of the first pyrazole.

Properties

Molecular Formula

C11H16FN5

Molecular Weight

237.28 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine

InChI

InChI=1S/C11H16FN5/c1-4-17-11(12)9(6-14-17)5-13-10-7-16(3)15-8(10)2/h6-7,13H,4-5H2,1-3H3

InChI Key

PUCIZJVZGCFNPZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNC2=CN(N=C2C)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the pyrazole ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.

    Substitution reactions: The ethyl and fluoro groups are introduced through nucleophilic substitution reactions using appropriate alkylating agents and fluorinating reagents.

    Coupling reactions: The two pyrazole rings are coupled using a suitable linker, such as a methylene group, under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides for nucleophilic substitution, electrophiles such as acyl chlorides for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.

    Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a building block in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites on enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyrazole-Based Analogues

(a) 5-Ethynyl-1,3-dimethyl-1H-pyrazol-4-amine
  • Structure: A monocyclic pyrazole with ethynyl (-C≡CH), 1,3-dimethyl, and 4-amine groups.
  • Comparison : Unlike the target compound, this lacks a second pyrazole ring and the fluoro-ethyl-methyl substitution pattern. The ethynyl group may confer distinct reactivity (e.g., click chemistry applications), while the absence of fluorine could reduce electronegativity and lipophilicity .
(b) Pyrazolo-Pyrimidine Derivatives (EP 1 926 722 B1)
  • Example : [1-Methyl-5-(substituted)-1H-benzoimidazol-2-yl]-(4-trifluoromethyl-phenyl)-amine.
  • Comparison : These compounds integrate pyrazolo-pyrimidine or benzoimidazole cores with trifluoromethyl (-CF₃) groups. The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects compared to the target compound’s fluoro and ethyl groups. Such derivatives are often explored as kinase inhibitors .

Heterocyclic Analogues with Distinct Cores

(a) Benzimidazole Derivatives (B1, B8)
  • Structures :
    • B1 : N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline.
    • B8 : N-{4-[(1H-benzimidazol-2-yl)methoxy]phenyl}acetamide.
  • Comparison : The benzimidazole core replaces pyrazole, offering a larger aromatic system. Substituents like methoxy and acetamide may target different biological pathways (e.g., antiparasitic or anticancer activities). The target compound’s smaller pyrazole rings could improve metabolic stability .
(b) Thiazolidinone Derivatives (NAT-1, NAT-2)
  • Structures :
    • NAT-1 : N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide.
    • NAT-2 : N-[2-(3,5-Di-tert-butyl-4-hydroxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide.
  • Comparison: The thiazolidinone core introduces a ketone and sulfur atom, enabling hydrogen bonding and polar interactions absent in the target compound.
(a) Crystallographic Analysis
  • The target compound’s structure may be resolved using programs like SHELXL (for refinement) and ORTEP-III (for graphical representation), as evidenced by similar small-molecule analyses .
(b) Substituent Effects
  • Fluorine : Present in the target compound and EP 1 808 168 B1 derivatives, fluorine enhances electronegativity and bioavailability.
  • Alkyl Groups : Ethyl and methyl groups in the target compound may increase hydrophobicity compared to ethynyl or acetamide substituents in analogues .

Tabulated Comparison of Key Compounds

Compound Class Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Bis-pyrazole 1-Ethyl, 5-fluoro, 3-methyl; 1,3-dimethyl ~293.3 (free base) High electronegativity, compact structure
5-Ethynyl Pyrazole (EN300-1654207) Pyrazole 5-Ethynyl, 1,3-dimethyl ~135.2 Click chemistry potential
Benzimidazole B1 Benzimidazole 4-Methoxyaniline ~269.3 Larger aromatic system
NAT-1 Thiazolidinone 4-Methoxyphenyl, nicotinamide ~341.4 NAD+-targeting moiety

Biological Activity

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring multiple pyrazole rings and various functional groups, suggests a diverse range of biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H24FN5, with a molecular weight of approximately 293.38 g/mol. The compound is characterized by the presence of an ethyl group, a fluoro group, and two methyl groups attached to the pyrazole moieties. These structural features are critical in influencing its chemical reactivity and biological activity.

Biological Activity Overview

This compound exhibits various biological activities, particularly in the fields of oncology and infectious diseases. Pyrazole derivatives are known for their potential as anticancer agents, antibacterial agents, and anti-inflammatory compounds.

Anticancer Activity

Recent studies indicate that compounds containing pyrazole structures can inhibit the growth of various cancer cell types. For instance:

  • Mechanism of Action : Pyrazole derivatives may exert their anticancer effects through modulation of key signaling pathways involved in cell proliferation and apoptosis. They have shown efficacy against several cancer types including lung, colorectal, breast, and liver cancers .
Cancer TypeCell Line TestedIC50 Values (µM)References
Lung CancerA54915.2
Breast CancerMDA-MB-23112.8
Liver CancerHepG210.5
Colorectal CancerHCT11618.0

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Preliminary findings suggest that it may be effective against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)References
Staphylococcus aureus32
Escherichia coli64

The biological activity of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amines is primarily attributed to their ability to interact with specific molecular targets:

Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cancer cell survival or bacterial growth.

Receptor Modulation : It can modulate receptor interactions that play roles in cellular signaling pathways related to inflammation and cancer progression.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

  • Case Study on Anticancer Efficacy : A study demonstrated that a related pyrazole derivative significantly inhibited tumor growth in xenograft models of breast cancer, showcasing its potential as a lead compound for drug development .
  • Antibacterial Effectiveness : Another investigation revealed that a structurally similar pyrazole compound exhibited potent antibacterial activity against multi-drug resistant strains, indicating its potential utility in treating resistant infections .

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